molecular formula C11H10ClNO3 B3054877 1H-2-Benzopyran-1-one, 7-amino-4-chloro-3-ethoxy- CAS No. 62252-30-6

1H-2-Benzopyran-1-one, 7-amino-4-chloro-3-ethoxy-

Cat. No. B3054877
CAS RN: 62252-30-6
M. Wt: 239.65 g/mol
InChI Key: OQPYHSIRELTTOU-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one is a type of isocoumarin . Isocoumarins are the simplest members of the class of isocoumarins that is 1H-isochromene which is substituted by an oxo group at position 1 .


Physical And Chemical Properties Analysis

1H-2-Benzopyran-1-one has a molecular weight of 146.14, a melting point of 47°C, and an estimated boiling point of 286°C . It’s important to note that these properties can vary depending on the specific substituents on the molecule.

Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Crystal Structure Analysis: The compound has been synthesized and characterized by X-ray crystallography, providing insights into its molecular structure, which features a boat conformation of the pyran ring. Intermolecular hydrogen bonds are a notable aspect of its structure (You, 2004).

Anticancer Applications

  • Potential in Anticancer Drug Development: A study on derivatives of this compound showed notable cytotoxicity against human oral squamous cell carcinoma cell lines. It highlights the potential for chemical modification to design new anticancer drugs (Nagai et al., 2018).

Antimicrobial Activity

  • Antimicrobial Properties: The compound exhibited favorable antimicrobial activities, comparable to reference antimicrobial agents. This includes both bactericidal and fungicidal effects, underscoring its potential use in antimicrobial therapies (Okasha et al., 2022).

Chemical Reactions and Modifications

  • Chemical Reactions: Research into its chemical reactions, such as cycloadditions, has been explored to understand its reactivity and potential for forming various derivatives (Nyiondi-Bonguen et al., 1994).

Photocleavable Protecting Groups

  • Application in Photocleavable Protecting Groups: Its derivatives have been used in the synthesis of fluorescent bioconjugates with neurotransmitter amino acids, offering potential in the development of photocleavable protecting groups (Soares et al., 2010).

Docking and Anticancer Evaluation

  • Docking and In Vitro Anticancer Evaluation: New benzopyrone derivatives of this compound have been synthesized and shown to be broad-spectrum antitumors. Docking studies provide insights into their potential binding mode with the CK2 enzyme, which is involved in cell survival and proliferation (El-Ansary et al., 2014).

properties

IUPAC Name

7-amino-4-chloro-3-ethoxyisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11-9(12)7-4-3-6(13)5-8(7)10(14)16-11/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPYHSIRELTTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489281
Record name 7-Amino-4-chloro-3-ethoxy-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62252-30-6
Record name 7-Amino-4-chloro-3-ethoxy-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2-Benzopyran-1-one, 7-amino-4-chloro-3-ethoxy-
Reactant of Route 2
1H-2-Benzopyran-1-one, 7-amino-4-chloro-3-ethoxy-
Reactant of Route 3
1H-2-Benzopyran-1-one, 7-amino-4-chloro-3-ethoxy-
Reactant of Route 4
1H-2-Benzopyran-1-one, 7-amino-4-chloro-3-ethoxy-
Reactant of Route 5
1H-2-Benzopyran-1-one, 7-amino-4-chloro-3-ethoxy-
Reactant of Route 6
Reactant of Route 6
1H-2-Benzopyran-1-one, 7-amino-4-chloro-3-ethoxy-

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